(13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA: A Technical Guide on a Key Intermediate in Very-Long-Chain Fatty Acid Metabolism
(13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA: A Technical Guide on a Key Intermediate in Very-Long-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation of C28:5n-3, a very-long-chain polyunsaturated fatty acid. While not a household name in metabolic pathways, its existence and turnover are critical for maintaining lipid homeostasis. Dysregulation in the metabolic flux of this and related molecules is implicated in a range of severe neurological and metabolic disorders. This guide offers an in-depth technical exploration of its biochemical nature, metabolic context, and the methodologies employed to study its significance, providing a foundational resource for researchers in lipidomics, neurobiology, and therapeutic development.
Introduction: The World of Very-Long-Chain Fatty Acids (VLCFAs)
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] Far from being inert structural components, VLCFAs are integral to numerous biological functions, including the formation of sphingolipids and glycerophospholipids, and as precursors for lipid mediators.[1][2] However, in their free state, VLCFAs can be toxic, and their accumulation is a hallmark of several inherited diseases.[3] The catabolism of these molecules is therefore tightly regulated and compartmentalized within the cell, primarily occurring in peroxisomes through a process known as β-oxidation.[3][4][5] (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA emerges as a key intermediate in the breakdown of a specific C28 polyunsaturated fatty acid.
Biochemical Profile and Metabolic Synthesis
(13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA is chemically defined as an unsaturated fatty acyl-CoA.[6] Its structure consists of a 28-carbon chain with five cis double bonds and a keto group at the third carbon (the β-carbon). This 3-oxo functional group signifies its role as an intermediate in the β-oxidation pathway.[7]
The Peroxisomal β-Oxidation Pathway: Birth of an Intermediate
The synthesis of (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA is an integral step in the peroxisomal β-oxidation of its parent C28:5 fatty acid. Unlike mitochondria, which handle shorter fatty acid chains, peroxisomes are specialized for the initial breakdown of VLCFAs.[4][5] The process begins with the activation of the VLCFA to its CoA ester in the cytoplasm, followed by its transport into the peroxisome.
Caption: Synthesis of (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA.
Once inside the peroxisome, the VLCFA-CoA undergoes a series of enzymatic reactions:
-
Oxidation: Catalyzed by acyl-CoA oxidase, a double bond is introduced between the α and β carbons.[8]
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.[8]
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming our molecule of interest: (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA.[8]
Metabolic Fate and Physiological Significance
The existence of (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA is fleeting, as it is promptly acted upon by the final enzyme in the β-oxidation spiral.
Thiolytic Cleavage: The Final Step
3-ketoacyl-CoA thiolase catalyzes the cleavage of the 3-oxoacyl-CoA, yielding a shortened acyl-CoA (C26:4-CoA) and acetyl-CoA. The acetyl-CoA can then be utilized in various metabolic pathways, while the shortened acyl-CoA continues through further rounds of β-oxidation until it is short enough to be transported to the mitochondria for complete oxidation.[5][8]
Caption: Degradation of (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA.
Regulatory Roles of Acyl-CoAs
Long-chain fatty acyl-CoAs are not just metabolic intermediates; they are also critical regulatory molecules.[9] They can act as allosteric regulators of enzymes and influence signaling pathways.[9][10] The balance of different acyl-CoA species is crucial for cellular health, and disruptions in this balance can have profound consequences.[11]
Pathophysiological Implications: When Metabolism Goes Awry
The importance of efficient VLCFA metabolism is starkly illustrated by diseases resulting from its disruption. Disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome are characterized by the accumulation of VLCFAs in tissues and plasma.[12][13] This accumulation is highly toxic, particularly to the nervous system and adrenal glands, leading to severe neurological symptoms and adrenal insufficiency.[3][13]
The accumulation of VLCFAs is thought to contribute to disease pathology through several mechanisms, including:
-
Membrane disruption: Incorporation of excess VLCFAs into cell membranes can alter their fluidity and function.
-
Oxidative stress: The metabolism of VLCFAs in peroxisomes generates reactive oxygen species, and an overload of substrate can lead to damaging levels of oxidative stress.[3]
-
Inflammation: VLCFAs can trigger inflammatory responses in glial cells of the brain, contributing to demyelination.
Methodologies for Studying VLCFA-CoA Metabolism
The study of specific acyl-CoA intermediates like (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA requires sensitive and specific analytical techniques.
Experimental Protocol: Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[14]
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize tissues or cells in a suitable buffer.
-
Perform protein precipitation with a solvent like acetonitrile to release acyl-CoAs.
-
Centrifuge to remove precipitated proteins.
-
Concentrate the supernatant containing the acyl-CoAs.
-
-
LC Separation:
-
Inject the concentrated extract onto a reverse-phase C18 column.
-
Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid to separate the different acyl-CoA species based on their hydrophobicity.
-
-
MS/MS Detection:
-
Ionize the eluting acyl-CoAs using electrospray ionization (ESI) in positive mode.
-
Select the precursor ion corresponding to the specific acyl-CoA of interest.
-
Fragment the precursor ion in the collision cell.
-
Detect specific product ions for unambiguous identification and quantification.
-
Table 1: Key Differences Between Peroxisomal and Mitochondrial β-Oxidation
| Feature | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation |
| Substrate Specificity | Very-long-chain fatty acids (>C22), branched-chain fatty acids | Long, medium, and short-chain fatty acids |
| First Enzyme | Acyl-CoA Oxidase | Acyl-CoA Dehydrogenase |
| Electron Acceptor | O2 | FAD |
| Energy Coupling | Not directly coupled to ATP synthesis | Coupled to ATP synthesis via the electron transport chain |
Future Directions and Therapeutic Avenues
A deeper understanding of the metabolism of specific VLCFA intermediates opens up new possibilities for therapeutic interventions in related disorders.
-
Biomarker Development: The precise quantification of intermediates like (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA could serve as sensitive biomarkers for disease diagnosis and monitoring therapeutic efficacy.
-
Enzyme Targeting: The enzymes of the peroxisomal β-oxidation pathway represent potential drug targets. Modulating their activity could help to clear accumulated VLCFAs.
-
Gene Therapy: For genetic disorders like X-ALD, gene therapy approaches aimed at restoring the function of the faulty transporter protein are being actively investigated.
Conclusion
(13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA, while a transient molecule, provides a window into the complex and vital world of very-long-chain fatty acid metabolism. Its proper synthesis and degradation are essential for cellular health, and its study offers valuable insights into the pathophysiology of several devastating diseases. Continued research into the nuances of this and other metabolic intermediates will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation - MDPI. Available from: [Link]
-
Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC - NIH. Available from: [Link]
-
III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. Available from: [Link]
-
Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Available from: [Link]
-
Beta oxidation - Wikipedia. Available from: [Link]
-
Peroxisomal Very Long Chain Fatty Acid Beta-Oxidation Activity Is Determined by the Level of Adrenodeukodystrophy Protein (ALDP) Expression - PubMed. Available from: [Link]
-
Beta-oxidation of very long chain fatty acids - Reactome Pathway Database. Available from: [Link]
-
Origin and Metabolism of VLCFA | - Adrenoleukodystrophy.info. Available from: [Link]
-
3-Oxoacyl-CoA - Wikipedia. Available from: [Link]
-
Very Long Chain Fatty Acids (VLCFAs) - Gloucestershire Hospitals NHS Foundation Trust. Available from: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed Central. Available from: [Link]
-
Functional Analysis of an Acyltransferase-Like Domain from Polyunsaturated Fatty Acid Synthase in Thraustochytrium - MDPI. Available from: [Link]
-
Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - ResearchGate. Available from: [Link]
-
Acyl-CoA Metabolism and Partitioning - PMC - NIH. Available from: [Link]
-
The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. Available from: [Link]
-
Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation - MDPI. Available from: [Link]
-
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine | C30H50NO7P | CID 10415542 - PubChem. Available from: [Link]
-
Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation | Biochemical Society Transactions | Portland Press. Available from: [Link]
-
The Pathophysiological Role of CoA - PMC - PubMed Central. Available from: [Link]
Sources
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 13. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
